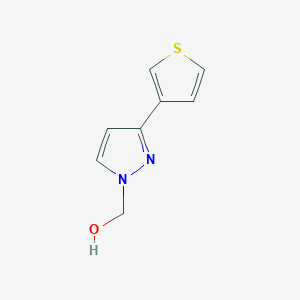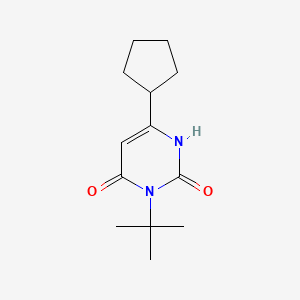
3-Tert-butyl-6-cyclopentyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butyl-6-cyclopentyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by the presence of a tert-butyl group, a cyclopentyl group, and a tetrahydropyrimidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-cyclopentyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a tert-butyl-substituted amine and a cyclopentyl-substituted carbonyl compound in the presence of a suitable catalyst can lead to the formation of the desired tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
3-Tert-butyl-6-cyclopentyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced analogs.
Substitution: The tert-butyl and cyclopentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
3-Tert-butyl-6-cyclopentyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has found applications in several scientific domains:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Tert-butyl-6-cyclopentyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another compound with tert-butyl groups, known for its antioxidant properties.
Cyclopentaneacetic acid derivatives: Compounds with cyclopentyl groups, used in various chemical and pharmaceutical applications.
Uniqueness
3-Tert-butyl-6-cyclopentyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combination of tert-butyl and cyclopentyl groups within a tetrahydropyrimidine-2,4-dione framework. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
3-tert-butyl-6-cyclopentyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)15-11(16)8-10(14-12(15)17)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,14,17) |
InChIキー |
MNRXOQOTUNPYNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=O)C=C(NC1=O)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


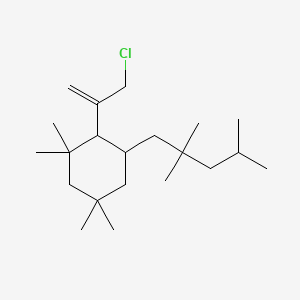

![(Z)-N'-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide](/img/structure/B13427765.png)
![[4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate; 2-(4-(((2-(1,1-Dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate; Famotidine Impurity C1 as Maleate; Famotidine Formaldehyde Adduct Maleate](/img/structure/B13427769.png)
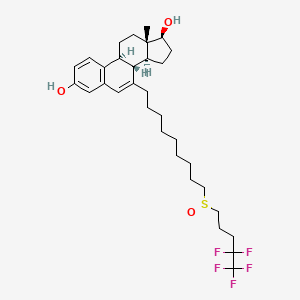

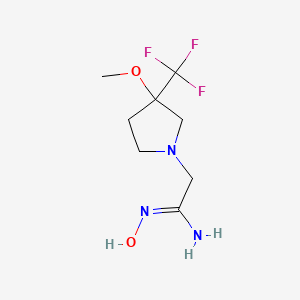
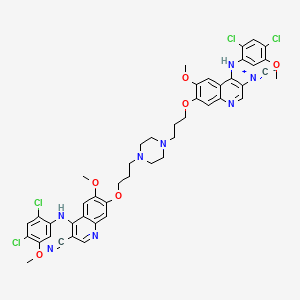


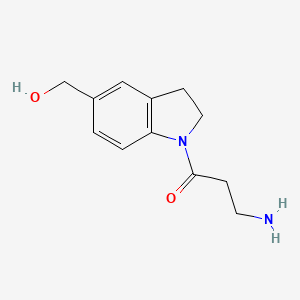

![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)
